N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine
Description
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPNJJPSBYXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine, also known as a derivative of glycine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group that enhances its solubility and biological activity. The methoxyphenyl moiety contributes to its interaction with various biological targets. The unique combination of these functional groups allows for specific interactions with proteins and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly the NMDA receptor. Research indicates that compounds similar to this glycine derivative can act as partial agonists at the glycine binding site of NMDA receptors, influencing excitatory neurotransmission in the central nervous system (CNS) .
Key Mechanisms:
- NMDA Receptor Modulation : The compound may enhance or inhibit NMDA receptor-mediated signaling pathways by competing with endogenous ligands like glycine and D-serine .
- Protein Interactions : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their activity .
1. Neuropharmacological Effects
Studies have shown that similar compounds can significantly influence synaptic transmission and plasticity in the brain. For instance, N,N-dimethylglycine (DMG), a structural analog, has been reported to exhibit partial agonist properties at NMDA receptors, suggesting that this compound may have comparable effects .
3. Antioxidant Activity
Some studies indicate that sulfonamide derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which is a common pathway in various diseases .
Case Study 1: NMDA Receptor Modulation
In a study examining the effects of DMG on NMDA receptor-mediated excitatory field potentials (EFPs), it was found that DMG reduced the frequency and amplitude of EFPs when combined with glutamate and glycine. This suggests that similar compounds could modulate synaptic responses in a comparable manner .
Case Study 2: Antiviral Activity
A series of sulfonamide derivatives were tested for their ability to inhibit HIV-1 replication. Compounds with structural similarities to this compound demonstrated low cytotoxicity and effective inhibition of viral replication, highlighting the potential for further development in antiviral therapies .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders. For instance, sulfonamide derivatives are known to inhibit certain enzymes that play critical roles in tumor progression and inflammation .
Case Study:
A study published in Nature Communications highlights the selective acylation of peptides and proteins using sulfonamide derivatives, showcasing their utility in modifying biological molecules for therapeutic purposes . This method allows for the introduction of functional groups at specific sites on proteins, enhancing their therapeutic efficacy.
Biochemical Research
Reagent in Synthesis:
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can be employed in the synthesis of peptide-based drugs where precise modifications are required .
Applications in Peptide Modification:
In biochemical studies, this compound has been utilized for the selective modification of peptide N-termini. This selectivity is crucial for developing peptide therapeutics with enhanced stability and bioavailability .
Agricultural Science
Pesticide Development:
Recent patents suggest that derivatives of sulfonamide compounds are being explored for agricultural applications, particularly as pesticides. The structural characteristics of this compound may contribute to its effectiveness against pests while being environmentally friendly .
Analytical Chemistry
Analytical Applications:
The compound is also employed as a standard reference material in analytical chemistry, particularly in methods such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods used to quantify similar compounds in various matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
